Oligomycin B

Description

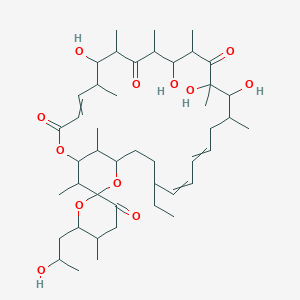

Structure

2D Structure

Properties

CAS No. |

11050-94-5 |

|---|---|

Molecular Formula |

C45H72O12 |

Molecular Weight |

805.0 g/mol |

IUPAC Name |

(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27S,28S,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone |

InChI |

InChI=1S/C45H72O12/c1-12-33-17-15-13-14-16-25(3)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)24(2)18-21-37(48)55-41-28(6)34(20-19-33)56-45(32(41)10)36(47)22-26(4)35(57-45)23-27(5)46/h13-15,17-18,21,24-35,38,40-42,46,49,51-52,54H,12,16,19-20,22-23H2,1-11H3/b14-13+,17-15+,21-18+/t24-,25+,26-,27+,28+,29-,30-,31-,32-,33-,34-,35-,38+,40+,41+,42-,44+,45+/m0/s1 |

InChI Key |

QPRQJOHKNJIMGN-WVUAJZTGSA-N |

Isomeric SMILES |

CCC1CCC2C(C(C([C@@]3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)[C@@](C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |

Canonical SMILES |

CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |

Appearance |

White Lyophilisate |

Other CAS No. |

11050-94-5 |

Pictograms |

Irritant |

Synonyms |

(1S,2'R,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,28R,29S)-22-ethyl-5',6'-dihydro-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethyl-spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Oligomycin B on ATP Synthase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oligomycin B, a macrolide antibiotic produced by Streptomyces species, is a potent and specific inhibitor of F-type ATP synthase (also known as Complex V). This guide delineates the core mechanism of action of this compound, focusing on its molecular interaction with the F_o subunit of ATP synthase, the consequential inhibition of proton translocation, and the resulting impact on cellular bioenergetics. This document provides a comprehensive overview for researchers and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and application of this crucial biochemical tool.

Introduction to ATP Synthase and this compound

ATP synthase is a multi-subunit enzyme complex embedded in the inner mitochondrial membrane of eukaryotes and the plasma membrane of prokaryotes. It plays a central role in cellular energy conversion by synthesizing ATP from ADP and inorganic phosphate, utilizing the energy derived from an electrochemical gradient of protons. This process, known as oxidative phosphorylation, is fundamental to aerobic life.

The enzyme is composed of two main domains: the F_1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the F_o domain, which is integrated into the membrane and functions as a proton channel. The flow of protons through the F_o domain drives the rotation of a central stalk, which in turn induces conformational changes in the F_1 domain, leading to ATP synthesis.

This compound is a member of the oligomycin family of macrolides, which are well-characterized as inhibitors of ATP synthase.[1] While the oligomycin complex is a mixture of several congeners, this compound is a significant component and a subject of focused research. Its high specificity for the F_o subunit makes it an invaluable tool for studying mitochondrial function and a potential lead compound in drug discovery programs targeting cellular metabolism.

Core Mechanism of Action of this compound

The inhibitory action of this compound on ATP synthase is a direct consequence of its binding to the F_o subunit, specifically to the c-ring, which is the rotating part of the proton channel.[2]

Binding Site on the c-Ring

High-resolution crystal structures of the yeast mitochondrial ATP synthase c_10 ring in complex with oligomycin have elucidated the precise binding site.[2] this compound binds to a hydrophobic pocket on the surface of the c-ring, making contact with two adjacent c-subunits.[2] This binding site is strategically located at the interface between the c-ring and the subunit a, which forms the stator part of the proton channel.

The interaction is primarily hydrophobic, but a crucial hydrogen bond is formed, mediated by a water molecule, between the carboxyl side chain of a conserved glutamate residue (Glu59 in yeast) on the c-subunit and the oligomycin molecule.[2] This glutamate residue is essential for proton translocation, as it undergoes protonation and deprotonation during the rotation of the c-ring.

Inhibition of Proton Translocation

By binding to the c-ring, this compound physically obstructs the proton pathway. It effectively "locks" the essential glutamate residue in a conformation that is shielded from the proton half-channels within subunit a.[2] This steric hindrance prevents the protonation and deprotonation cycle of the glutamate, thereby stalling the rotation of the c-ring. The blockage of proton flow through the F_o domain decouples the proton motive force from the catalytic activity of the F_1 domain, leading to a complete cessation of ATP synthesis via oxidative phosphorylation.[3]

The following diagram illustrates the inhibitory mechanism of this compound on the ATP synthase c-ring.

References

Oligomycin B: A Comprehensive Technical Guide for Researchers

Oligomycin B is a potent macrolide antibiotic produced by certain species of Streptomyces, such as Streptomyces diastatochromogenes.[1][2] It is a member of the oligomycin family of compounds, which are known for their inhibitory effects on mitochondrial ATP synthase.[3] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, mechanism of action, and effects on key cellular signaling pathways of this compound. Detailed experimental protocols are also included to facilitate its use in research settings.

Molecular Structure and Physicochemical Properties

This compound is a complex macrocyclic lactone.[1] Structurally, it is differentiated from Oligomycin A by the substitution of an oxo group on the spirocyclic ring that bears the 2-hydroxypropyl substituent in Oligomycin A.[2][4] The quantitative physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C45H72O12 | [2][4] |

| Molecular Weight | 805.0 g/mol | [4][5] |

| CAS Number | 11050-94-5 | [2][4] |

| Appearance | White crystalline solid or lyophilisate | [2][6] |

| Solubility | Soluble in DMSO (20 mg/mL), ethanol (≤30 mg/mL), and dimethylformamide (30 mg/mL). Practically insoluble in water. | [2][6][7] |

| Storage | Store at -20°C, protected from light. | [2][8] |

Mechanism of Action: Inhibition of ATP Synthase

This compound exerts its biological effects primarily through the potent and specific inhibition of mitochondrial F1F0 ATP synthase (also known as Complex V).[2][6] This enzyme is crucial for the production of ATP via oxidative phosphorylation.

The F1F0 ATP synthase is composed of two main domains: the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the F0 domain, which is embedded in the inner mitochondrial membrane and functions as a proton channel.[9] this compound specifically binds to the F0 domain, blocking the flow of protons through the channel.[3][9][10] This disruption of the proton gradient across the inner mitochondrial membrane inhibits the phosphorylation of ADP to ATP.[9][11] The inhibition of ATP synthesis by oligomycin also leads to a reduction in electron flow through the electron transport chain due to the buildup of the proton gradient, a phenomenon known as mitochondrial coupling.[9][10]

Effects on Cellular Signaling Pathways

This compound has been shown to modulate several critical cellular signaling pathways, primarily as a consequence of its impact on mitochondrial function and cellular energy status.

Apoptosis

The role of oligomycin in apoptosis is complex and appears to be context-dependent. Some studies indicate that oligomycin can suppress apoptosis, while others suggest it can enhance it.

-

Suppression of TNF-induced Apoptosis : In some cell types, such as HeLa cells, oligomycin has been shown to inhibit apoptosis induced by tumor necrosis factor-alpha (TNF-α).[12][13] This protective effect is attributed to the inhibition of the F0 component of H+-ATP-synthase, which in turn prevents the opening of the mitochondrial permeability transition pore (PTP) and the subsequent release of cytochrome c, a critical event in the intrinsic apoptotic pathway.[12][13]

-

Enhancement of TRAIL-induced Apoptosis : In contrast, a study using Oligomycin A found that it enhances apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL) in HeLa cells.[14] This effect is mediated by the upregulation of death receptor 5 (DR5) expression through an endoplasmic reticulum (ER) stress-mediated signaling pathway involving CHOP.[14]

Autophagy

This compound's impact on autophagy, a cellular process for degrading and recycling cellular components, is also multifaceted.

-

Inhibition of Autophagy via Akt/mTOR Activation : In human chondrocytes, treatment with oligomycin was found to reduce autophagosome formation, indicating an inhibition of autophagy.[15][16] This was associated with the activation of the Akt/mTOR signaling pathway.[15] The phosphorylation of Akt and the downstream target of mTOR, ribosomal protein S6, was increased, suggesting that mitochondrial dysfunction induced by oligomycin can lead to the activation of survival pathways that suppress autophagy.[15]

-

Induction of Autophagic Cell Death : Conversely, in an insect cell line, Oligomycin A was observed to cause mitochondrial loss, an increase in reactive oxygen species (ROS), and ultimately, autophagic cell death.[17] This suggests a feedback loop where mitochondrial impairment leads to ROS production, which in turn amplifies mitochondrial damage and the removal of these damaged organelles through autophagy.[17]

Experimental Protocols

The following are representative protocols for the use of this compound in a research setting.

Determination of IC50 for Cell Viability using MTT Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of adherent cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity.[18]

Materials:

-

Adherent cell line of interest

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[18]

-

Preparation of this compound dilutions: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve a range of desired final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[18]

-

Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol outlines the use of this compound in a Seahorse XF Mito Stress Test to assess mitochondrial function. This compound is used to inhibit ATP synthase, which allows for the calculation of ATP-linked respiration.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

Cell line of interest

-

Complete cell culture medium

-

Seahorse XF assay medium

-

This compound (typically used at a final concentration of 1.0-1.5 µM)[19]

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) (a mitochondrial uncoupler, typically 1.0-2.0 µM)[19]

-

Rotenone/antimycin A (Complex I and III inhibitors, typically 0.5 µM each)[19]

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

-

Assay Preparation: On the day of the assay, remove the culture medium and wash the cells with pre-warmed Seahorse XF assay medium. Add the appropriate volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

-

Drug Plate Preparation: Prepare a stock solution of this compound in the assay medium. Load the desired concentrations of oligomycin, FCCP, and rotenone/antimycin A into the appropriate ports of the Seahorse XF sensor cartridge.

-

Seahorse XF Analyzer Run: Calibrate the sensor cartridge and then place the cell plate in the Seahorse XF Analyzer. Run the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the drugs.

-

Data Analysis:

-

Basal Respiration: The initial OCR measurement before any injections.

-

ATP-linked Respiration: The decrease in OCR after the injection of this compound.

-

Maximal Respiration: The OCR after the injection of FCCP.

-

Non-mitochondrial Respiration: The OCR remaining after the injection of rotenone/antimycin A.

-

References

- 1. Oligomycin-Oxidative Phosphorylation Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 2. toku-e.com [toku-e.com]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound | C45H72O12 | CID 76958645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. apexbt.com [apexbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Oligomycin | Cell Signaling Technology [cellsignal.com]

- 9. agscientific.com [agscientific.com]

- 10. Oligomycin - Wikipedia [en.wikipedia.org]

- 11. Solved What is the action of oligomycin on ATP synthase | Chegg.com [chegg.com]

- 12. Oligomycin, inhibitor of the F0 part of H+-ATP-synthase, suppresses the TNF-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Oligomycin A enhances apoptotic effect of TRAIL through CHOP-mediated death receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Autophagy Activation Protects from Mitochondrial Dysfunction in Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Autophagy activation and protection from mitochondrial dysfunction in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oligomycin A and the IPLB-LdFB insect cell line: actin and mitochondrial responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of Oligomycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligomycin B is a member of the oligomycin family of macrolide antibiotics, first isolated in 1954 from the soil bacterium Streptomyces diastatochromogenes.[1][2][3][4] While initially noted for its antifungal properties, the oligomycin complex, and specifically its components like this compound, have become invaluable tools in cell biology and biochemistry.[1][2][3] Their profound inhibitory effect on mitochondrial F1F0-ATP synthase has allowed for detailed investigation into the mechanisms of oxidative phosphorylation and has opened avenues for research in areas such as cancer metabolism and apoptosis.[4] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental protocols related to this compound.

Discovery and Initial Characterization

The discovery of the oligomycin complex was first reported in a 1954 publication titled "Oligomycin, a new antifungal antibiotic" by R.M. Smith, W.H. Peterson, and E. McCoy.[1][2][3] The researchers isolated the substance from a strain of Streptomyces diastatochromogenes and noted its potent activity against various fungi. This compound was later identified as a minor analog within this complex.[4]

Physicochemical Properties of this compound

This compound is a macrocyclic lactone with specific chemical and physical properties that are crucial for its handling and use in experimental settings.

| Property | Value |

| Molecular Formula | C45H72O12[4] |

| Molecular Weight | 805.1 g/mol [4] |

| Appearance | White powder |

| Solubility | Soluble in ethanol, methanol, DMSO, and DMF. Poorly soluble in water.[4] |

| Storage Conditions | -20°C[4] |

Mechanism of Action: Inhibition of F1F0-ATP Synthase

The primary and most well-characterized mechanism of action for this compound is the potent and specific inhibition of the mitochondrial F1F0-ATP synthase, also known as Complex V of the electron transport chain.

This compound binds to the F0 subunit of the ATP synthase, which is the transmembrane proton pore.[5] This binding event physically blocks the translocation of protons down their electrochemical gradient from the intermembrane space into the mitochondrial matrix. The flow of protons through the F0 subunit is directly coupled to the rotation of the c-ring, which in turn drives the conformational changes in the F1 subunit responsible for ATP synthesis. By obstructing the proton channel, this compound effectively uncouples proton movement from ATP synthesis, leading to a cessation of oxidative phosphorylation and a hyperpolarization of the inner mitochondrial membrane.[4]

The following diagram illustrates the inhibitory action of this compound on the F1F0-ATP synthase.

Caption: Inhibition of F1F0-ATP synthase by this compound.

Biosynthesis of this compound

The biosynthesis of oligomycins is accomplished by a type I modular polyketide synthase (PKS) system.[6][7] The core structure of this compound is assembled from acetate, propionate, and butyrate precursors. The gene cluster responsible for oligomycin biosynthesis, designated as the olm cluster, contains the necessary genes encoding the PKS enzymes and tailoring enzymes that modify the polyketide backbone to produce the final oligomycin structures.[7]

The diagram below outlines the general workflow for the biosynthesis of the oligomycin core structure.

Caption: Generalized biosynthesis pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound (General Protocol)

-

Fermentation: Streptomyces diastatochromogenes is cultured in a suitable nutrient-rich broth medium under optimal conditions for secondary metabolite production.

-

Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. The oligomycins, being lipophilic, are primarily found in the mycelium. The mycelial cake is extracted with an organic solvent such as acetone or methanol.

-

Solvent Partitioning: The crude extract is concentrated and then partitioned between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate or chloroform) to remove polar impurities.

-

Chromatography: The organic phase is concentrated and subjected to column chromatography. A silica gel column is commonly used, with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different oligomycin analogs.

-

Further Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Further purification is achieved by repeated chromatography, potentially including preparative HPLC, to yield pure this compound.

-

Characterization: The purified this compound is characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.

Mitochondrial Respiration Assay

The effect of this compound on mitochondrial respiration is a classic experiment to demonstrate its mechanism of action. This is typically performed using an oxygen electrode (e.g., a Clark-type electrode) or a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR).

Objective: To measure the effect of this compound on the rate of oxygen consumption in isolated mitochondria or intact cells.

Materials:

-

Isolated mitochondria or cultured cells

-

Respiration buffer (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2)

-

Respiratory substrates (e.g., glutamate/malate for Complex I, succinate for Complex II)

-

ADP

-

This compound stock solution (in DMSO or ethanol)

-

Uncoupler (e.g., FCCP or CCCP)

-

Complex I and III inhibitors (e.g., rotenone and antimycin A)

-

Oxygen consumption measurement system

Procedure (using isolated mitochondria):

-

Chamber Setup: Add respiration buffer to the oxygen electrode chamber and allow it to equilibrate to the desired temperature (typically 25-37°C).

-

Mitochondria Addition: Add a known amount of isolated mitochondria to the chamber and record the basal respiration rate (State 2).

-

Substrate Addition: Add respiratory substrates (e.g., glutamate and malate) to initiate electron transport.

-

State 3 Respiration: Add a limiting amount of ADP to stimulate ATP synthesis and measure the active rate of oxygen consumption (State 3).

-

This compound Inhibition: Once the ADP is phosphorylated and the respiration rate returns to a slower rate (State 4), add this compound (typically 1-5 µM) to the chamber.[8] A significant decrease in the oxygen consumption rate should be observed, representing the inhibition of ATP synthase-linked respiration.[8][9][10]

-

Maximal Respiration: To determine the maximal respiratory capacity of the electron transport chain, add an uncoupler like FCCP. This will stimulate oxygen consumption to its maximum rate, independent of ATP synthesis.

-

Non-Mitochondrial Respiration: Finally, add inhibitors of the electron transport chain, such as rotenone and antimycin A, to block mitochondrial respiration completely. The remaining oxygen consumption is due to non-mitochondrial sources.

The following workflow illustrates the key steps in a mitochondrial respiration experiment to assess the effect of this compound.

Caption: Experimental workflow for a mitochondrial respiration assay.

X-ray Crystallography of this compound (General Protocol)

The three-dimensional structure of oligomycins, including the binding mode to the c-ring of ATP synthase, has been determined by X-ray crystallography.[11][12][13] The following is a generalized protocol for obtaining the crystal structure of a small molecule like this compound.

-

Crystal Growth: High-purity this compound is dissolved in a suitable solvent or solvent mixture. Single crystals are grown using techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution.[14] Finding the optimal crystallization conditions often requires screening a wide range of solvents, precipitants, and temperatures.[14]

-

Crystal Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.[14]

-

X-ray Diffraction Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.

-

Data Processing: The diffraction data is processed to determine the unit cell dimensions and the intensities of the diffraction spots.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically done using computational methods. The initial structural model is then refined against the experimental data to improve its accuracy.

-

Structure Validation: The final crystal structure is validated to ensure its quality and accuracy before being deposited in a crystallographic database.

Quantitative Data

Quantitative data on the inhibitory potency of this compound is essential for its use in research. However, much of the published data refers to the oligomycin complex or Oligomycin A. The following table summarizes available quantitative information, though specific IC50 and Ki values for this compound are not extensively reported across a wide range of systems.

| Parameter | Organism/System | Value | Reference |

| IC50 (Oligomycin A) | Mammosphere Formation (MCF7 cells) | ~100 nM | [15] |

| IC50 (Oligomycin A) | Mammosphere Formation (MDA-MB-231 cells) | ~5-10 µM | [15] |

| EC50 (Oligomycin A) | ATPase activity (purified yeast ATP synthase) | 107 ± 1.1 nM | [14] |

| Inhibitory Concentration | Human RPE cells | 5 µM | [8] |

| Inhibitory Concentration | T98G and U-87MG human glioma cells | 1 µg/mL | [9][10] |

Conclusion

This compound, since its discovery as part of an antifungal complex, has become a cornerstone tool for researchers investigating mitochondrial function. Its specific and potent inhibition of the F1F0-ATP synthase provides a reliable method for dissecting the components of cellular respiration. Understanding its history, mechanism of action, and the experimental protocols for its use is crucial for any scientist working in the fields of bioenergetics, cell metabolism, and drug discovery. The continued study of oligomycins and their interactions with ATP synthase will undoubtedly provide further insights into fundamental biological processes and may offer new therapeutic strategies.

References

- 1. Oligomycin, a new antifungal antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oligomycin, a new antifungal antibiotic. | Semantic Scholar [semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. toku-e.com [toku-e.com]

- 5. Modifiers of the oligomycin sensitivity of the mitochondrial F1F0-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structures, Biosynthesis, and Bioactivity of Oligomycins from the Marine-Derived Streptomyces sp. FXY-T5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Mitochondrial Respiration Impairs Nutrient Consumption and Metabolite Transport in Human Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in Oligomycin-Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in Oligomycin-Treated Cells | PLOS One [journals.plos.org]

- 11. A comparative study of the single crystal X-ray determination and molecular modelling of the binding of oligomycin to ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 13. Oligomycin frames a common drug-binding site in the ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Oligomycin frames a common drug-binding site in the ATP synthase [agris.fao.org]

The Cellular Impact of Oligomycin B: A Technical Guide for Researchers

An In-depth Examination of the Biological Activity of a Potent Mitochondrial Inhibitor

Introduction

Oligomycin B, a macrolide antibiotic produced by Streptomyces species, is a powerful tool in cellular biology and a potential therapeutic agent. Its primary mechanism of action involves the specific inhibition of the F0 subunit of mitochondrial H+-ATP synthase (also known as complex V), a critical enzyme in cellular energy production.[1] This inhibition disrupts the proton channel, leading to a cascade of downstream effects that profoundly impact cellular metabolism, signaling, and survival. This technical guide provides a comprehensive overview of the biological activity of this compound in cells, with a focus on its mechanism of action, effects on key cellular processes, and the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this potent mitochondrial inhibitor.

Core Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

This compound exerts its biological effects primarily by targeting the F0 subunit of the mitochondrial F1F0-ATP synthase. This enzyme complex is responsible for the synthesis of adenosine triphosphate (ATP) through oxidative phosphorylation (OXPHOS).[2][3] By binding to the F0 proton channel, this compound physically obstructs the passage of protons from the intermembrane space back into the mitochondrial matrix.[3][4] This blockage has two immediate and critical consequences:

-

Inhibition of ATP Synthesis: The proton motive force, generated by the electron transport chain, can no longer be utilized by ATP synthase to produce ATP. This leads to a significant decrease in cellular ATP levels, forcing the cell to rely on alternative energy sources.[5][6]

-

Hyperpolarization of the Mitochondrial Membrane: The continued pumping of protons by the electron transport chain, without their re-entry through ATP synthase, results in an increased electrochemical gradient across the inner mitochondrial membrane, a state known as hyperpolarization.[1]

This fundamental disruption of mitochondrial function triggers a variety of cellular responses, which are detailed in the subsequent sections.

Quantitative Data: Cellular Potency of this compound

The cytotoxic and metabolic effects of this compound are dose-dependent and vary across different cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying its potency.

| Cell Line | Assay Type | IC50 Value | Reference |

| MCF7 (Breast Cancer) | Mammosphere Formation | ~100 nM | [7] |

| MDA-MB-231 (Breast Cancer) | Mammosphere Formation | ~5-10 µM | [7] |

| A549 (Lung Carcinoma) | Cell Viability (MTT) | ~10 µM (for Oligomycin) | [8] |

| Plasmopara viticola (Grapevine Downy Mildew) | Zoospore Motility | 0.15 µg/ml | [1] |

Note: The term "Oligomycin" in some studies may refer to a complex or Oligomycin A. Specific IC50 values for this compound across a wide range of cancer cell lines are not extensively consolidated in publicly available literature. The provided data offers an indication of its effective concentration range.

Key Biological Activities and Signaling Pathways

This compound's inhibition of ATP synthase initiates a cascade of events that affect multiple cellular processes and signaling pathways.

Metabolic Reprogramming: The Shift to Glycolysis

By crippling oxidative phosphorylation, this compound forces cells to adapt their metabolism to survive. The most prominent adaptation is a significant increase in the rate of glycolysis to compensate for the loss of mitochondrial ATP production.[9] This metabolic switch is a direct consequence of the cellular energy deficit and is often mediated by the activation of the AMP-activated protein kinase (AMPK).[9][10]

Induction of Apoptosis: A Multi-faceted Process

This compound is a potent inducer of apoptosis, or programmed cell death, through several interconnected mechanisms.

-

Mitochondrial Depolarization and Cytochrome c Release: The initial hyperpolarization of the mitochondrial membrane is often followed by a loss of membrane potential (depolarization).[4][10] This disruption of mitochondrial integrity leads to the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[4][10] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates the caspase cascade and executes the apoptotic program.

-

Endoplasmic Reticulum (ER) Stress and the CHOP-DR5 Axis: The cellular stress induced by this compound extends to the endoplasmic reticulum. This ER stress triggers the unfolded protein response (UPR). A key signaling cascade activated by Oligomycin A (a closely related compound) involves the IRE1-XBP1 pathway, leading to the increased expression of the transcription factor CHOP (C/EBP homologous protein).[5][6] CHOP, in turn, upregulates the expression of Death Receptor 5 (DR5), sensitizing cells to TRAIL-induced apoptosis.[5][6][11]

Modulation of Autophagy: A Complex Interplay

Autophagy is a cellular recycling process that can either promote cell survival under stress or contribute to cell death. The effect of this compound on autophagy is complex and can be cell-type and context-dependent.

-

Induction of Mitophagy: By inducing mitochondrial dysfunction, this compound can trigger mitophagy, the selective removal of damaged mitochondria via autophagy. This can be a protective mechanism to maintain cellular homeostasis.[12]

-

Crosstalk with Apoptosis: There is significant crosstalk between the apoptotic and autophagic pathways. Key regulatory proteins are shared between these two processes. For instance, the anti-apoptotic protein Bcl-2 can inhibit autophagy by binding to Beclin-1, a crucial autophagy-initiating protein.[11][13] The precise manner in which this compound modulates this balance to favor either apoptosis or autophagy is an area of active research.

Overcoming Drug Resistance

In cancer cells, a common mechanism of multidrug resistance is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic drugs out of the cell, a process that requires ATP. By depleting cellular ATP, this compound can inhibit the function of P-gp, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs.[1][4]

Signaling and Experimental Workflow Diagrams

To visually represent the complex cellular processes affected by this compound, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Core mechanism of this compound action on mitochondrial ATP synthase.

Caption: this compound-induced apoptosis signaling pathways.

Caption: A typical experimental workflow for assessing cell viability.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activity.

Cell Viability Assay (alamarBlue®)

This assay measures the metabolic activity of cells as an indicator of viability.

-

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

alamarBlue® Cell Viability Reagent

-

Microplate reader (fluorescence or absorbance)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.[13]

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[15]

-

Add alamarBlue® reagent to each well at 10% of the culture volume.[13][14]

-

Incubate the plate for 1-4 hours at 37°C, protected from light.[7][13]

-

Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[7][14]

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[14]

-

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 dye is a ratiometric fluorescent probe used to assess mitochondrial membrane potential.

-

Materials:

-

Cells of interest

-

6-well plates or coverslips for microscopy

-

Complete culture medium

-

This compound

-

JC-1 staining solution

-

FCCP or CCCP (positive control for depolarization)

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Seed cells in appropriate culture vessels and treat with this compound for the desired time. Include untreated and positive controls.[2][16]

-

Prepare the JC-1 staining solution according to the manufacturer's instructions.

-

Remove the culture medium and add the JC-1 staining solution to the cells.

-

Wash the cells with assay buffer.

-

Analyze the cells using a fluorescence microscope or flow cytometer.[2][16]

-

Microscopy: Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).[17]

-

Flow Cytometry: The ratio of red to green fluorescence is quantified to determine the extent of mitochondrial depolarization.[17]

-

-

Western Blot for Cytochrome c Release

This technique is used to detect the translocation of cytochrome c from the mitochondria to the cytosol.

-

Materials:

-

Treated and untreated cells

-

Cytosol/Mitochondria Fractionation Kit or appropriate buffers

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against cytochrome c

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Induce apoptosis in cells by treating with this compound.

-

Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. A detailed protocol for mitochondrial purification can be found in reference.

-

Determine the protein concentration of each fraction.

-

Perform SDS-PAGE to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against cytochrome c.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in cytochrome c in the cytosolic fraction indicates its release from the mitochondria.

-

DNA Fragmentation Assay (Agarose Gel Electrophoresis)

This assay visualizes the characteristic ladder pattern of DNA fragments produced during apoptosis.

-

Materials:

-

Treated and untreated cells

-

Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.2% Triton X-100)

-

Proteinase K

-

RNase A

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol and sodium acetate

-

Agarose and TBE buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

UV transilluminator

-

-

Procedure:

-

Harvest cells after treatment with this compound.

-

Lyse the cells and treat the lysate with RNase A and Proteinase K to remove RNA and proteins.[12]

-

Extract the DNA using phenol:chloroform:isoamyl alcohol and precipitate it with ethanol.[12]

-

Wash the DNA pellet with 70% ethanol and air dry.

-

Resuspend the DNA in TE buffer.

-

Run the DNA samples on an agarose gel containing a DNA stain.

-

Visualize the DNA under UV light. A characteristic "ladder" of DNA fragments in multiples of ~180-200 bp is indicative of apoptosis.

-

F0F1-ATPase Activity Assay (Spectrophotometric)

This assay measures the ATP hydrolysis (reverse) activity of the F0F1-ATP synthase.

-

Materials:

-

Isolated mitochondria or cell lysates

-

Assay buffer

-

ATP, phosphoenolpyruvate (PEP), NADH

-

Pyruvate kinase (PK) and lactate dehydrogenase (LDH)

-

This compound (as an inhibitor)

-

Spectrophotometer

-

-

Procedure:

-

Isolate mitochondria or prepare cell lysates.

-

Prepare an assay mix containing buffer, PEP, NADH, PK, and LDH.[3]

-

Add the mitochondrial or cell lysate sample to the cuvette.

-

Initiate the reaction by adding ATP. The hydrolysis of ATP to ADP by ATPase is coupled to the oxidation of NADH to NAD+ by PK and LDH, which can be monitored by the decrease in absorbance at 340 nm.[3]

-

After a stable rate is achieved, add this compound to inhibit the F0F1-ATPase activity.[3]

-

The this compound-sensitive decrease in the rate of NADH oxidation represents the specific activity of the F0F1-ATPase.[3]

-

P-glycoprotein (P-gp) Activity Assay (Rhodamine 123 Accumulation)

This assay measures the efflux pump activity of P-gp using the fluorescent substrate Rhodamine 123.

-

Materials:

-

P-gp overexpressing cells (e.g., MCF7/ADR) and parental cells

-

Rhodamine 123

-

This compound

-

Verapamil or other known P-gp inhibitor (positive control)

-

Flow cytometer or fluorescence plate reader

-

-

Procedure:

-

Incubate the cells with Rhodamine 123 in the presence or absence of this compound or a positive control inhibitor for a defined period (e.g., 30-60 minutes) at 37°C.[6][16]

-

Wash the cells with ice-cold PBS to remove extracellular dye.

-

Lyse the cells or directly measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.[6][15]

-

An increase in Rhodamine 123 accumulation in the presence of this compound indicates inhibition of P-gp activity.[6]

-

Conclusion

This compound is a multifaceted molecular probe that offers researchers a powerful tool to investigate a wide range of cellular processes. Its specific inhibition of mitochondrial ATP synthase provides a clear and potent mechanism to study the consequences of impaired oxidative phosphorylation. The resulting metabolic reprogramming, induction of apoptosis through both mitochondrial and ER stress pathways, and modulation of autophagy highlight the intricate network of cellular responses to energy stress. Furthermore, its ability to overcome multidrug resistance in cancer cells underscores its potential for further investigation in therapeutic contexts. The detailed methodologies and signaling pathway diagrams provided in this guide are intended to facilitate a deeper understanding and more effective utilization of this compound in cellular and molecular research.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological manipulation of Bcl-2 family members to control cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of bcl-2 family proteins during development and in response to oxidative stress in cardiac myocytes: association with changes in mitochondrial membrane potential [pubmed.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. Distinct regulation of autophagic activity by Atg14L and Rubicon associated with Beclin 1- phosphatidylinositol 3-kinase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 10. Alleviation of neuronal energy deficiency by mTOR inhibition as a treatment for mitochondria-related neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting autophagy and beyond: Deconvoluting the complexity of Beclin-1 from biological function to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Beclin 1 network regulates autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Regulation of Beclin 1-Mediated Autophagy by Oncogenic Tyrosine Kinases [mdpi.com]

- 15. ahajournals.org [ahajournals.org]

- 16. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

An In-depth Technical Guide to the Core Differences Between Oligomycin A and Oligomycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligomycins are a class of macrolide antibiotics produced by various species of Streptomyces.[1] They are potent inhibitors of mitochondrial F1F0-ATP synthase, the enzyme complex responsible for the majority of cellular ATP production through oxidative phosphorylation.[2][3] By binding to the F0 subunit of this complex, oligomycins block the proton channel, thereby inhibiting ATP synthesis.[2][3] This targeted disruption of cellular energy metabolism has made oligomycins invaluable tools in mitochondrial research and has spurred interest in their therapeutic potential, particularly in oncology.[4][5]

Among the various oligomycin analogues, Oligomycin A and Oligomycin B are two of the most predominantly studied. While they share a common mechanism of action, subtle structural differences lead to distinct biological activities and potencies. This technical guide provides a comprehensive comparison of Oligomycin A and B, detailing their structural and functional distinctions, supported by quantitative data and experimental methodologies.

Core Differences: A Head-to-Head Comparison

The primary distinctions between Oligomycin A and this compound lie in their chemical structures, which in turn influence their biological potency and potential off-target effects.

Chemical Structure

Both Oligomycin A and this compound are 26-membered macrocyclic lactones.[6] The key structural difference between the two is the substitution on the spiroketal ring system.[7][8] In Oligomycin A, this position is occupied by a 2-hydroxypropyl group, whereas in this compound, it is an oxo group.[7][8] This seemingly minor alteration has significant implications for their biological activity.

| Feature | Oligomycin A | This compound |

| Chemical Formula | C45H74O11[9] | C45H72O12[7] |

| Molecular Weight | 791.06 g/mol [9] | 805.1 g/mol [7] |

| Key Structural Difference | Contains a 2-hydroxypropyl group on the spiroketal ring.[7][8] | Contains an oxo group on the spiroketal ring.[7][8] |

Mechanism of Action and Potency

Both Oligomycin A and B inhibit ATP synthase by binding to the F0 subunit, thereby blocking the proton translocation required for ATP synthesis.[2][7] This inhibition leads to a hyperpolarization of the inner mitochondrial membrane.[7] However, their inhibitory potencies can differ depending on the biological context.

Oligomycin A is generally considered a highly potent inhibitor of mitochondrial F1F0-ATPase, with a reported Ki of 1 μM.[10] It has been shown to completely inhibit oxidative phosphorylation in cancer cell lines at concentrations as low as 100 ng/mL.[11]

| Parameter | Oligomycin A | This compound |

| Primary Target | Mitochondrial F1F0-ATP Synthase[2] | Mitochondrial F1F0-ATP Synthase[7] |

| Binding Site | F0 subunit[2] | F0 subunit[7] |

| Inhibitory Constant (Ki) for F1F0-ATPase | 1 μM[10] | Not explicitly reported |

| IC50 for Icrac Inhibition | 13.5 µM[12] | 2.3 µM[12] |

| Reported Activity | Highly potent inhibitor of oxidative phosphorylation.[2][11] | Non-selective inhibitor of ATP synthases.[6] |

Differential Biological Effects

The structural and potency differences between Oligomycin A and B translate to distinct biological outcomes.

Oligomycin A is widely used in research to study mitochondrial respiration and the metabolic shift towards glycolysis in cancer cells.[13] Its potent and specific inhibition of ATP synthase makes it a valuable tool for dissecting cellular bioenergetics.[2] For example, it has been used to demonstrate that complete suppression of oxidative phosphorylation in some cancer cells does not necessarily lead to cell death but rather to a reliance on glycolysis for survival.[11]

This compound , in addition to its role as an ATP synthase inhibitor, has been shown to have effects on vasodilation. One study found that 1 µM of this compound induced smaller vasodilations in cerebral arteries of sulfonylurea receptor 2 null mice compared to wild-type mice.[6] Its characterization as a "non-selective" inhibitor suggests it may have a broader range of targets or off-target effects compared to Oligomycin A.[6]

Experimental Protocols

Measuring Inhibition of ATP Synthase Activity

Objective: To determine the inhibitory effect of Oligomycin A and B on mitochondrial ATP synthase activity.

Materials:

-

Isolated mitochondria

-

Assay buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 5 mM MgCl2, 2 mM KH2PO4)

-

Substrates for respiratory chain (e.g., 5 mM succinate and 1 µM rotenone)

-

ADP

-

Oligomycin A and this compound stock solutions (in DMSO or ethanol)

-

ATP measurement kit (e.g., luciferase-based assay)

-

Spectrophotometer or luminometer

Procedure:

-

Prepare isolated mitochondria from a suitable source (e.g., rat liver, bovine heart).

-

Resuspend the mitochondrial pellet in the assay buffer to a final protein concentration of approximately 0.5 mg/mL.

-

Add the respiratory substrates to the mitochondrial suspension and incubate for 5 minutes at 30°C to energize the mitochondria.

-

Add varying concentrations of Oligomycin A or this compound to the mitochondrial suspension and incubate for a further 5 minutes. A vehicle control (DMSO or ethanol) should be included.

-

Initiate ATP synthesis by adding a known concentration of ADP (e.g., 100 µM).

-

After a defined time period (e.g., 2-5 minutes), stop the reaction (e.g., by adding a perchloric acid solution).

-

Neutralize the samples and measure the amount of ATP produced using an ATP measurement kit according to the manufacturer's instructions.

-

Calculate the rate of ATP synthesis for each concentration of the inhibitor and normalize it to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Assessing Cellular Respiration using Seahorse XF Analyzer

Objective: To measure the effect of Oligomycin A and B on mitochondrial respiration in intact cells.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

Cell line of interest

-

Culture medium

-

Oligomycin A and this compound

-

Other mitochondrial stress test compounds (e.g., FCCP, rotenone/antimycin A)

Procedure:

-

Seed the cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

-

The following day, replace the culture medium with Seahorse XF assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

-

Prepare the injector ports of the Seahorse XF sensor cartridge with the compounds for the mitochondrial stress test. Typically, Port A contains Oligomycin A or B, Port B contains FCCP, and Port C contains rotenone/antimycin A.

-

Load the sensor cartridge into the Seahorse XF Analyzer and initiate the calibration process.

-

After calibration, replace the calibration plate with the cell culture plate and start the assay.

-

The instrument will measure the oxygen consumption rate (OCR) in real-time, before and after the sequential injection of the compounds.

-

The decrease in OCR after the injection of Oligomycin A or B represents the ATP-linked respiration.

-

Analyze the data using the Seahorse Wave software to determine various parameters of mitochondrial function.

Visualizations

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. agscientific.com [agscientific.com]

- 4. google.com [google.com]

- 5. Beyond ATP Synthase Inhibition: Chemical Diversification, Bioactivities, and Therapeutic Potential of Oligomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. toku-e.com [toku-e.com]

- 8. This compound | C45H72O12 | CID 76958645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Oligomycin - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Oligomycin-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. apexbt.com [apexbt.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility and Stability of Oligomycin B

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a potent inhibitor of ATP synthase. Understanding these core physicochemical properties is critical for the accurate design, execution, and interpretation of experiments in basic research and drug development. This document offers quantitative data, detailed experimental protocols, and visual workflows to assist researchers in the effective use of this compound.

This compound: Solubility Profile

This compound exhibits high solubility in several common organic solvents but has poor solubility in aqueous solutions.[1] The selection of an appropriate solvent is crucial for the preparation of stock solutions and for ensuring the compound remains in solution at the desired final concentration in experimental media.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of the compound.

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM)* | Notes |

| Dimethyl Sulfoxide (DMSO) | up to 300[2][3] | ~372.6 | A common solvent for preparing high-concentration stock solutions. |

| Ethanol (EtOH) | up to 250 | ~310.5 | Another excellent solvent for high-concentration stocks. |

| Dimethylformamide (DMF) | ~30[4][5][6] | ~37.3 | A suitable alternative to DMSO and Ethanol. |

| Acetone | ~50 | ~62.1 | Soluble, providing another solvent option. |

| Methanol | Soluble[1] | - | Quantitative data is not readily available, but it is an effective solvent. |

| Ethanol:PBS (pH 7.2) (1:2) | ~0.3[5][6] | ~0.37 | Demonstrates the limited solubility in aqueous buffers, even with a co-solvent. |

| Water | Poor/Insoluble[1][7] | - | Not recommended as a primary solvent. |

*Molar equivalents are calculated based on a molecular weight of 805.1 g/mol for this compound.[1][4]

This compound: Stability and Storage

Proper storage and handling are essential to maintain the potency and integrity of this compound. The compound's stability differs between its solid (lyophilized) form and when in solution.

Stability and Storage Recommendations

| Form | Storage Temperature | Conditions | Shelf Life |

| Solid / Lyophilized | -20°C[1][2][4][6] | Store desiccated and protected from light.[2][3] | Stable for at least 24 months to 4 years.[2][3][5][6] |

| In Solution (Organic Solvent) | -20°C[2][3] | Aliquot into single-use volumes to prevent multiple freeze-thaw cycles.[2][3] Protect from light.[2] | Use within 3 months to prevent loss of potency.[2][3] An ethanol solution may be stable for several months at -20°C. |

| In Solution (Aqueous Buffer) | 2-8°C | - | Not recommended for storage longer than one day due to low solubility and potential for precipitation.[5] |

General Stability Notes:

-

Oligomycin's inhibitory activity shows little change when stored at a pH between 3 and 10 at 37°C for up to 54 hours.[8]

-

Avoid contact with strong oxidizing agents.[7]

Mechanism of Action and Associated Signaling Pathways

This compound is a well-characterized inhibitor of mitochondrial F₁Fₒ-ATP synthase (also known as Complex V) of the electron transport chain.[1] Its mechanism of action has significant downstream consequences on cellular metabolism and signaling.

-

Direct Target: Oligomycin binds to the Fₒ portion of the ATP synthase, blocking the proton channel.[2][9][10][11] This action directly inhibits the translocation of protons across the inner mitochondrial membrane, which is necessary for the synthesis of ATP from ADP.[9][10]

-

Metabolic Shift: The inhibition of oxidative phosphorylation leads to a compensatory increase in glycolysis as the cell attempts to generate ATP through alternative means.[9][12][13] This can result in the accumulation of lactic acid.[9][10]

-

Signaling Consequences: The disruption of cellular energy balance (a decrease in the ATP:ADP ratio) is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[2][12] Inhibition of ATP synthase can also prevent the TNF-induced release of cytochrome c and subsequent apoptosis.[12][14]

Experimental Protocols

The following sections provide standardized methodologies for determining the solubility and assessing the stability of this compound.

Protocol 1: Determination of Solubility

This protocol describes a method for determining the solubility of this compound in a given solvent using serial dilutions and visual inspection.

Materials:

-

This compound (lyophilized powder)

-

Selected solvent (e.g., DMSO, Ethanol)

-

Vortex mixer

-

Calibrated analytical balance

-

Microcentrifuge tubes or glass vials

-

Pipettes

Methodology:

-

Preparation: Weigh a precise amount of this compound (e.g., 10 mg) and place it into a vial.

-

Initial Solvent Addition: Add a small, calculated volume of the solvent to the vial to achieve a concentration known to be soluble (e.g., 20 mg/mL in DMSO).

-

Dissolution: Vortex the mixture thoroughly for 2-3 minutes to ensure complete dissolution. A brief sonication can be used if necessary. Visually inspect the solution against a dark background to ensure no solid particles are present.

-

Serial Additions: If the compound dissolves completely, continue to add small, precise amounts of this compound, vortexing thoroughly after each addition, until a saturated solution is achieved (i.e., solid particles remain undissolved after vigorous mixing).

-

Equilibration: Allow the saturated solution to equilibrate at a controlled temperature (e.g., 25°C) for several hours or overnight to ensure a true equilibrium is reached.

-

Centrifugation: Centrifuge the vial to pellet the excess, undissolved solid.

-

Quantification (Optional but Recommended): Carefully remove an aliquot of the supernatant and determine its concentration using a validated analytical method such as HPLC-UV or LC-MS. This provides a precise quantitative solubility value.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated supernatant (e.g., in mg/mL or mM).

Protocol 2: Assessment of Solution Stability

This protocol outlines a method to evaluate the stability of an this compound stock solution over time under specific storage conditions using HPLC.

Materials:

-

This compound stock solution (e.g., 10 mg/mL in Ethanol)

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

-

Storage vials (e.g., amber glass vials)

-

Controlled temperature storage (e.g., -20°C freezer)

Methodology:

-

Solution Preparation: Prepare a fresh stock solution of this compound at a known concentration.

-

Initial Analysis (Time 0): Immediately analyze an aliquot of the fresh stock solution via a validated HPLC method. This involves injecting a known volume and recording the peak area of this compound. This serves as the baseline (100% integrity).

-

Aliquoting and Storage: Dispense the remaining stock solution into multiple vials appropriate for the storage condition being tested (e.g., -20°C, protected from light).

-

Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months), retrieve one vial from storage.

-

Sample Preparation and Analysis: Allow the vial to come to room temperature. Prepare the sample for HPLC analysis (this may involve dilution) and inject it into the HPLC system using the same method as the Time 0 analysis.

-

Data Comparison: Compare the peak area of this compound from the current time point to the peak area from Time 0. Also, inspect the chromatogram for the appearance of new peaks, which could indicate degradation products.

-

Calculation of Stability: Calculate the percentage of this compound remaining at each time point using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

References

- 1. toku-e.com [toku-e.com]

- 2. Oligomycin | Cell Signaling Technology [cellsignal.com]

- 3. media.cellsignal.com [media.cellsignal.com]

- 4. apexbt.com [apexbt.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. agscientific.com [agscientific.com]

- 9. prezi.com [prezi.com]

- 10. Oligomycin - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. apexbt.com [apexbt.com]

- 13. Monitoring of dynamic ATP level changes by oligomycin-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Utilizing Oligomycin B in Seahorse XF Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells. The Seahorse XF Cell Mito Stress Test is a standard assay that provides critical insights into mitochondrial function. A key component of this assay is Oligomycin, a macrolide antibiotic that acts as a potent inhibitor of ATP synthase (Complex V) in the electron transport chain (ETC).[1][2] While the commercially available kits often contain a mixture of oligomycins, with Oligomycin A being the most abundant, the principles and application are consistent for Oligomycin B due to their shared mechanism of action.

This document provides detailed application notes and protocols for the effective use of Oligomycin in the Seahorse XF Cell Mito Stress Test to empower researchers in academic and drug development settings to obtain robust and reproducible data on mitochondrial respiration.

Principle of the Assay: The Role of this compound

The Seahorse XF Cell Mito Stress Test interrogates key parameters of mitochondrial function by the sequential injection of metabolic modulators. Oligomycin is the first inhibitor injected after establishing a basal OCR.

Mechanism of Action: Oligomycin inhibits oxidative phosphorylation by binding to the F₀ subunit of ATP synthase.[3] This blockage prevents the influx of protons back into the mitochondrial matrix, thereby inhibiting the synthesis of ATP.[4][5] The immediate consequence is a sharp decrease in the oxygen consumption rate, as the electron transport chain slows down due to the buildup of the proton gradient across the inner mitochondrial membrane.[1]

The reduction in OCR upon the injection of oligomycin allows for the quantification of two critical parameters:

-

ATP-Linked Respiration: The magnitude of the decrease in OCR following oligomycin treatment is directly proportional to the amount of oxygen consumed to produce ATP under basal conditions.[6][7]

-

Proton Leak: The remaining OCR after ATP synthase inhibition is attributed to the "proton leak," which represents the protons that traverse the inner mitochondrial membrane without generating ATP.[5][8] This can be an indicator of mitochondrial damage or uncoupling.[1]

By using Oligomycin in conjunction with other mitochondrial modulators like the uncoupler FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) and the Complex I and III inhibitors Rotenone and Antimycin A, a comprehensive profile of mitochondrial health can be generated.[1][9]

Signaling Pathway and Experimental Workflow

Mitochondrial Electron Transport Chain and Inhibitor Targets

Caption: Mitochondrial electron transport chain with targets of inhibitors.

Seahorse XF Cell Mito Stress Test Workflow

References

- 1. agilent.com [agilent.com]

- 2. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prezi.com [prezi.com]

- 5. researchgate.net [researchgate.net]

- 6. Oligomycin Response Ocr | Seahorse Biosciences | Bioz [bioz.com]

- 7. agilent.com [agilent.com]

- 8. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in Oligomycin-Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

Application Notes and Protocols for Oligomycin B Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligomycin B is a potent inhibitor of mitochondrial F1Fo-ATP synthase, a key enzyme complex in oxidative phosphorylation (OXPHOS). By blocking the proton channel of ATP synthase, this compound effectively halts ATP production via this pathway, leading to a cascade of cellular effects.[1][2] This property makes it an invaluable tool for studying cellular bioenergetics, inducing apoptosis, and investigating signaling pathways sensitive to metabolic stress. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability, apoptosis, and mitochondrial respiration.

Mechanism of Action

This compound binds to the F_o_ subunit of H+-ATP synthase, which is located in the inner mitochondrial membrane.[3] This binding event obstructs the flow of protons through the F_o_ channel, thereby inhibiting the synthesis of ATP.[3] The disruption of the proton gradient and the subsequent halt in ATP synthesis lead to a decrease in cellular energy levels.[3] This energy stress triggers the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[4][5][6]

Caption: Mechanism of this compound action.

Data Presentation

Table 1: Effective Concentrations of this compound for Various Cell-Based Assays

| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect | Reference |

| 3T3-L1 adipocytes | Cell Viability (MTT) | 8 µM - 200 µM | Not Specified | 8 µM showed no decrease in viability, while 40 µM and 200 µM inhibited viability by 58% and 46% respectively. | [7] |

| A549 | Cell Viability (MTT) | 10 µM | 24 hours | Decreased cell viability. | [8] |

| Multiple Cancer Lines | OXPHOS Inhibition | 100 ng/mL | 1 hour | Complete inhibition of OXPHOS activity. | [4][9] |

| H1299 | Glycolysis Induction | 100 ng/mL | 6 hours | Acceleration of glycolysis. | [4] |

| HeLa | Apoptosis Inhibition (TNF-induced) | 5 µg/mL | Not Specified | Suppression of cytochrome c release and apoptosis. | [9] |

| SW480 | Oxygen Consumption | 0.3 µM | Immediate | Three-fold decrease in mitochondrial oxygen consumption. | |

| HT-29Cl.16E | Cell Viability | 1.3 µM | 24 hours | No impairment of cell viability in high glucose media. | [10] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare a stock solution of this compound by dissolving it in DMSO. For example, to make a 5 mM stock solution from 5 mg of this compound (molecular weight ~791 g/mol ), reconstitute in 1.26 mL of DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

Cell Viability Assay using MTT

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Plate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The next day, treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[8]

-

Following the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate the plate at room temperature in the dark for at least 2 hours.

-

Measure the absorbance at 570 nm using a microplate reader.

Caption: MTT cell viability assay workflow.

Apoptosis Assay using Annexin V Staining

This protocol provides a general framework for detecting apoptosis induced by this compound.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat cells with the desired concentration of this compound for a specific duration (e.g., 6-24 hours). Include appropriate controls.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Caption: Annexin V apoptosis assay workflow.

Seahorse XF Mito Stress Test

This protocol outlines the use of this compound in a Seahorse XF assay to assess mitochondrial function.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

This compound, FCCP, and Rotenone/Antimycin A

-

Cells of interest

Procedure:

-

Day 1: Cell Seeding

-

Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.

-

-

Day 2: Assay

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

-

On the day of the assay, remove the growth medium from the cells and wash with pre-warmed Seahorse XF Base Medium.

-

Add the appropriate volume of pre-warmed Seahorse XF Base Medium to each well.

-

Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.

-

Load the hydrated sensor cartridge with the compounds for injection:

-

Port A: this compound (final concentration typically 1.0 - 2.0 µM)

-

Port B: FCCP (titration recommended to determine optimal concentration)

-

Port C: Rotenone/Antimycin A (final concentration typically 0.5 µM)

-

-

Calibrate the Seahorse XF Analyzer and then run the Mito Stress Test.

-

Caption: Seahorse XF Mito Stress Test workflow.

References

- 1. agscientific.com [agscientific.com]

- 2. Oligomycin - Wikipedia [en.wikipedia.org]

- 3. google.com [google.com]

- 4. Oligomycin-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ATP synthase inhibition induces an AMPK-dependent glycolytic switch of mesenchymal stem cells that enhances their immunotherapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. apexbt.com [apexbt.com]

- 10. researchgate.net [researchgate.net]

- 11. kumc.edu [kumc.edu]

Application Notes: The Dichotomous Role of Oligomycin in Apoptosis Research

Introduction

Oligomycin, a macrolide antibiotic produced by Streptomyces species, is a well-characterized and potent inhibitor of mitochondrial F1F0-ATP synthase (also known as Complex V).[1][2] Its primary mechanism of action involves binding to the F0 subunit of the enzyme, which effectively blocks the proton channel and inhibits ATP synthesis via oxidative phosphorylation.[1][3][4] This profound impact on cellular bioenergetics makes oligomycin an invaluable tool in apoptosis research. Depending on the cellular context and the apoptotic stimulus, oligomycin can either induce or suppress programmed cell death, allowing researchers to dissect the intricate signaling pathways governing apoptosis.

These application notes provide an overview of the dual applications of oligomycin in apoptosis research, complete with experimental protocols and data presentation to guide researchers in their studies.

Section 1: Oligomycin as an Inducer of Apoptosis

In many cancer cell lines, particularly those exhibiting high metabolic rates or drug resistance, oligomycin can act as a potent inducer of apoptosis. By crippling mitochondrial ATP production, oligomycin triggers a cascade of events leading to cell death. This pro-apoptotic effect is particularly relevant in the context of cancer therapy and in studying chemoresistance.

Mechanism of Action:

Oligomycin-induced apoptosis is primarily initiated through the intrinsic (mitochondrial) pathway. The inhibition of ATP synthase leads to:

-

ATP Depletion: A rapid decline in cellular ATP levels and overall energy charge is an early and critical event.[5]

-

Mitochondrial Membrane Depolarization (ΔΨm): The disruption of the proton gradient leads to the collapse of the mitochondrial membrane potential.[3][6]

-